molecular formula C7H13N3 B8423508 1,4-Dimethylaminopyridine

1,4-Dimethylaminopyridine

Cat. No.: B8423508
M. Wt: 139.20 g/mol
InChI Key: BWZHKRSSCFRVIE-UHFFFAOYSA-N
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Description

1,4-Dimethylaminopyridine (DMAP) is a tertiary amine derivative of pyridine, characterized by a dimethylamino group at the 4-position of the aromatic ring. This structural feature enhances its nucleophilicity, making DMAP a highly effective catalyst in organic synthesis, particularly in acyl transfer reactions such as esterifications and amidations . DMAP is widely utilized in conjunction with carbodiimide coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) to activate carboxylic acids, facilitating the formation of amides or esters under mild conditions . Its catalytic efficiency is attributed to its ability to stabilize reactive intermediates, significantly improving reaction yields compared to traditional catalysts like pyridine .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

1-N,4-N-dimethyl-2H-pyridine-1,4-diamine

InChI

InChI=1S/C7H13N3/c1-8-7-3-5-10(9-2)6-4-7/h3-5,8-9H,6H2,1-2H3

InChI Key

BWZHKRSSCFRVIE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CCN(C=C1)NC

Origin of Product

United States

Chemical Reactions Analysis

Acylation and Esterification Reactions

DMAP accelerates acyl transfer reactions by forming reactive N-acylpyridinium intermediates. Key applications include:

Steglich Esterification

  • Mechanism : DMAP reacts with anhydrides to generate an acetylpyridinium ion, which undergoes nucleophilic attack by alcohols. Acetate acts as a Brønsted base to deprotonate the alcohol, enabling ester formation .

  • Efficiency : Reactions proceed up to 10,000× faster than with pyridine alone. For example, phenylacetic acid reacts with phenyl isocyanate in 1,2-dichloroethane at 24°C to yield 66% amide in <5 min (vs. 53% after 2h with pyridine) .

Amide Coupling

  • DMAP facilitates carbodiimide-mediated couplings (e.g., EDC/DMAP), improving yields in peptide synthesis .

Oxidation Reactions

DMAP enables metal-free aerobic oxidations under mild conditions:

Aryl α-Halo Esters to α-Keto Esters

  • Conditions : Li₂CO₃ (2.0 equiv), DMA solvent, air, RT .

  • Yield : Up to 95% (Table 1).

  • Mechanism : DMAP generates pyridinium ylides with aryl α-halo esters, which undergo [3+2] cycloaddition with O₂. Rearomatization drives dioxirane formation, yielding α-keto esters (Scheme 1) .

EntrySubstrateProductYield (%)
14-Br-C₆H₄COOEt4-O-C₆H₄COCOOEt95
23-Cl-C₆H₄COOEt3-Cl-C₆H₄COCOOEt88

Table 1 : Oxidation of aryl α-halo esters catalyzed by DMAP .

Multicomponent Reactions (MCRs)

DMAP efficiently catalyzes MCRs for heterocycle synthesis:

1,4-Pyranonaphthoquinone Derivatives

  • Components : 1,4-Naphthoquinone, malononitrile, arylaldehydes .

  • Conditions : Microwave irradiation, ethanol, 10 mol% DMAP.

  • Yield : 67–73% (12 examples).

  • Applications : Antimicrobial agents with activity against Candida albicans and Staphylococcus aureus .

Silylation and Phosphorylation

  • Silylation : DMAP catalyzes tert-butyldimethylsilyl (TBS) protections of alcohols, enhancing reaction rates via silylpyridinium intermediates .

  • Phosphorylation : Efficient in synthesizing phosphate esters, critical for nucleotide chemistry .

Enantioselective Acyl Transfer

Chiral DMAP derivatives enable kinetic resolution of secondary alcohols. For example:

  • Substrate : (±)-1-Phenylethanol.

  • Catalyst : (R)-DMAP analog (10 mol%).

  • Outcome : 92% ee, 45% yield .

Reaction with Electrophilic Reagents

DMAP undergoes direct transformations:

  • Quaternization : Reacts with methyl iodide to form N-methyl-DMAP salts .

  • Nitration : HNO₃/H₂SO₄ yields 3-nitro-DMAP (81%) and 3,5-dinitro-DMAP under forcing conditions .

DMAP’s broad utility stems from its dual role as a nucleophilic catalyst and Brønsted base. Its applications span pharmaceuticals, materials science, and asymmetric synthesis, making it indispensable in modern organic chemistry.

Comparison with Similar Compounds

Table 1: DMAP vs. DHPs

Property DMAP 1,4-Dihydropyridines (DHPs)
Core Structure Aromatic pyridine Partially reduced dihydropyridine
Key Substituents 4-dimethylamino 2,6-dialkyl/aryl groups
Primary Role Catalytic agent Therapeutic agents
Example Applications Amidation/esterification Antihypertensive drugs

Catalytic Efficiency vs. Pyridine and Piperidine Derivatives

  • Pyridine: Lacks the electron-donating dimethylamino group, resulting in weaker nucleophilicity. In amide coupling reactions, pyridine alone yields poor results (e.g., <20% yield), whereas DMAP with EDCI achieves near-quantitative conversions .
  • Piperidine Derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate): Structurally distinct due to a saturated six-membered ring. These compounds are often intermediates in drug synthesis but lack catalytic utility .

Comparison with Other Aminopyridine Catalysts

DMAP outperforms less substituted aminopyridines due to its optimized steric and electronic profile:

  • 4-Pyrrolidinopyridine: Similar catalytic role but less commonly used due to synthetic complexity.

Research Findings and Industrial Relevance

  • Synthetic Utility : DMAP’s ability to operate at low catalytic loadings (0.01–0.1 mol%) reduces costs and simplifies purification .

Preparation Methods

Reaction Mechanism and Procedure

The quaternization-amination method, as detailed in U.S. Patent US6939972B2 and ChemicalBook, involves a two-step process:

  • Quaternization of Pyridine :
    Pyridine reacts with thionyl chloride (SOCl2_2) in ethyl acetate under controlled temperatures (25–35°C) to form N-[4-pyridyl]pyridinium chloride hydrochloride. The reaction is exothermic, requiring gradual addition of SOCl2_2 to prevent thermal runaway. Ethyl acetate acts as both solvent and proton scavenger, facilitating the formation of the quaternary ammonium salt.

    Pyridine+SOCl2EtOAcN-[4-pyridyl]pyridinium chloride hydrochloride\text{Pyridine} + \text{SOCl}_2 \xrightarrow{\text{EtOAc}} \text{N-[4-pyridyl]pyridinium chloride hydrochloride}
  • Amination with N,N-Dimethylformamide (DMF) :
    The quaternary salt undergoes nucleophilic substitution with DMF at elevated temperatures (140–155°C). Refluxing for 2–3 hours ensures complete displacement of the chloride ion by dimethylamine, yielding 4-DMAP. Post-reaction distillation recovers unreacted pyridine, while hydrolysis with sodium hydroxide (pH 11–12) and benzene extraction isolates the product.

    N-[4-pyridyl]pyridinium chloride+HCON(CH3)24-DMAP+pyridine+HCl\text{N-[4-pyridyl]pyridinium chloride} + \text{HCON(CH}_3\text{)}_2 \rightarrow \text{4-DMAP} + \text{pyridine} + \text{HCl}

Optimization and Industrial Adaptations

Key optimizations include:

  • Solvent Recycling : Ethyl acetate and thionyl chloride are distilled and reused, reducing raw material costs by ~30%.

  • Temperature Control : Maintaining reflux temperatures below 155°C minimizes side products like N-methylpyridinium salts.

  • Yield and Purity : The process achieves yields of 85–90% with >99% purity, as confirmed by HPLC and 1^1H-NMR.

Table 1: Reaction Conditions for Quaternization-Amination Method

ParameterQuaternization StepAmination Step
Temperature25–35°C (initial), 77–80°C (reflux)140–155°C (reflux)
Time4 hours2–3 hours
SolventEthyl acetateN,N-Dimethylformamide
Key ReagentsThionyl chlorideDMF, NaOH
Yield85–90%85–90%

Nucleophilic Substitution Method

Synthetic Pathway

The nucleophilic substitution method, patented in CN103396358A, utilizes 4-chloropyridine and dimethylamine in the presence of a zinc chloride (ZnCl2_2) complex. The reaction proceeds via an SN_\text{N}Ar mechanism, where ZnCl2_2 activates the chloro-substituted pyridine for amine attack.

4-Chloropyridine+(CH3)2NHZnCl2,Cs2CO34-DMAP+HCl\text{4-Chloropyridine} + (\text{CH}3)2\text{NH} \xrightarrow{\text{ZnCl}2, \text{Cs}2\text{CO}_3} \text{4-DMAP} + \text{HCl}

Process Details

  • Base Selection : Cesium carbonate (Cs2_2CO3_3) is preferred for its mild basicity, achieving 78% yield compared to 65% with K3_3PO4_4.

  • Solvent Compatibility : Polar aprotic solvents like DMF or 1,4-dioxane enhance reaction rates by stabilizing the transition state.

  • Work-Up : Filtration removes ZnCl2_2 residues, followed by column chromatography to isolate 4-DMAP (purity >98%).

Table 2: Reaction Conditions for Nucleophilic Substitution Method

ParameterOptimal Range
Temperature80–100°C
Time12–24 hours
SolventDMF, 1,4-dioxane
BaseCs2_2CO3_3, K3_3PO4_4
Yield75–78%

Comparative Analysis of Synthetic Methods

Table 3: Comparison of Quaternization-Amination vs. Nucleophilic Substitution

CriteriaQuaternization-AminationNucleophilic Substitution
Starting MaterialPyridine, SOCl2_24-Chloropyridine, (CH3_3)2_2NH
Reaction Steps21
Hazard ProfileSOCl2_2 (corrosive)ZnCl2_2 (irritant)
Yield85–90%75–78%
ScalabilityHigh (batch reactors)Moderate (column chromatography needed)
CostLow (recyclable solvents)High (4-chloropyridine cost)

The quaternization-amination method excels in yield and scalability but requires handling hazardous SOCl2_2. In contrast, the nucleophilic substitution route offers simpler chemistry but suffers from lower yields and higher material costs.

Industrial-Scale Considerations

Solvent Recovery Systems

Patent US6939972B2 emphasizes ethyl acetate recovery via vacuum distillation (400–600 mmHg), reducing waste generation by 40% . Closed-loop systems further minimize environmental impact, aligning with green chemistry principles.

Q & A

Q. What experimental protocols are recommended for synthesizing 1,4-dimethylaminopyridine (DMAP) with high purity?

DMAP is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4-cyanopyridine with dimethylamine under controlled conditions. Optimization includes:

  • Reagent stoichiometry : A molar ratio of 1:1.2 (4-cyanopyridine to dimethylamine) minimizes side products.
  • Temperature control : Maintaining 80–90°C ensures efficient reaction kinetics without thermal degradation.
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane (3:7) yields >98% purity .
    Validation via nuclear magnetic resonance (NMR) and elemental analysis is critical to confirm structural integrity.

Q. How does DMAP function as a catalyst in acylation reactions, and what parameters influence its efficiency?

DMAP acts as a nucleophilic catalyst in esterification and acylation by transiently forming an acylpyridinium intermediate. Key factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance DMAP’s nucleophilicity.
  • Substrate compatibility : Electron-deficient acylating agents (e.g., acetic anhydride) react faster due to increased electrophilicity.
  • Catalyst loading : 5–10 mol% DMAP achieves optimal turnover without side reactions like over-acylation .
    Kinetic studies using in situ FTIR or HPLC (e.g., methods described in ) can monitor reaction progress.

Q. What analytical techniques are most reliable for quantifying DMAP in complex mixtures?

Reverse-phase HPLC with diode-array detection (DAD) is preferred:

  • Column : C18 stationary phase (e.g., Supelcosil LC-ABZ+Plus).
  • Mobile phase : Acetonitrile/water (70:30) with 10 mM acetate buffer (pH 5.0).
  • Detection wavelength : 237 nm for optimal sensitivity.
    This method achieves detection limits of 0.03–0.35 µg/mL and <5% RSD for intraday precision .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of DMAP derivatives under similar conditions?

Discrepancies often arise from subtle differences in:

  • Reagent quality : Trace moisture in dimethylamine can reduce yields; use freshly distilled reagents.
  • Oxygen sensitivity : DMAP intermediates may oxidize; inert atmosphere (N₂/Ar) is critical.
  • Reaction monitoring : Real-time analysis (e.g., TLC or inline spectroscopy) identifies incomplete reactions early.
    Comparative studies using Design of Experiments (DoE) with variables like temperature, solvent, and catalyst loading can isolate critical factors .

Q. What strategies optimize DMAP’s electronic effects in coordination chemistry applications?

DMAP’s electron-donating dimethylamino group enhances metal-ligand binding. Optimization strategies include:

  • Ligand functionalization : Introducing electron-withdrawing groups (e.g., nitro) to adjacent positions modulates electron density.
  • Solvent interactions : Coordinating solvents (e.g., DMSO) compete with DMAP, requiring lower temperatures to favor DMAP-metal adducts.
    X-ray crystallography (as in ) and DFT calculations validate electronic interactions and geometry.

Q. How can researchers address anomalies in DMAP-mediated reaction kinetics under non-standard conditions?

Unexpected kinetic behavior (e.g., rate saturation at high DMAP concentrations) may indicate:

  • Substrate inhibition : Competitive binding of unreacted starting materials to DMAP.
  • Aggregation effects : DMAP self-association in non-polar solvents reduces catalytic availability.
    Mitigation involves:
  • Dilution studies : Lowering substrate concentration to identify inhibition thresholds.
  • Surfactant additives : Triton X-100 disrupts aggregates in hydrophobic media.
    Data analysis using nonlinear regression models (e.g., Michaelis-Menten with inhibition terms) clarifies mechanisms .

Methodological Considerations

Q. What safety protocols are essential when handling DMAP in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
  • Waste disposal : Neutralization with dilute acetic acid before aqueous waste treatment.

Q. How can crystallographic data improve the design of DMAP-containing metal-organic frameworks (MOFs)?

Single-crystal X-ray diffraction reveals:

  • Coordination geometry : DMAP’s pyridine nitrogen binds to metal centers (e.g., Au, Pt) in square-planar or octahedral configurations.
  • Packing interactions : Weak forces (e.g., π-stacking) influence MOF stability.
    Crystallographic datasets (e.g., CCDC entries) guide ligand modifications for tailored porosity/reactivity .

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